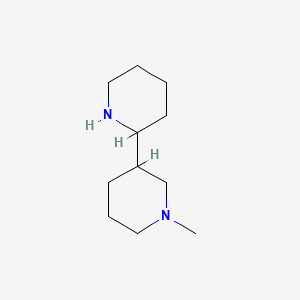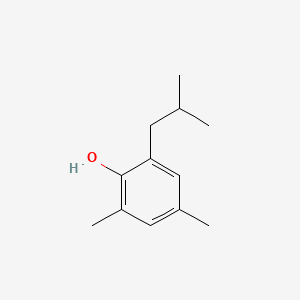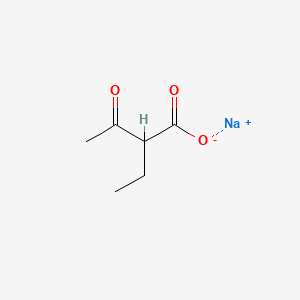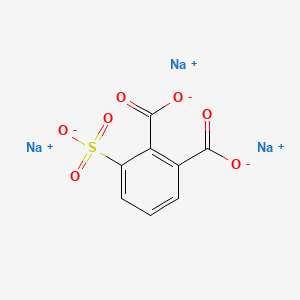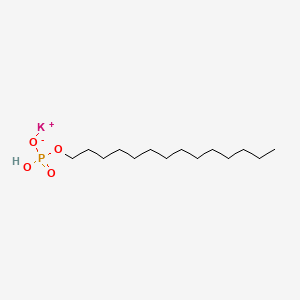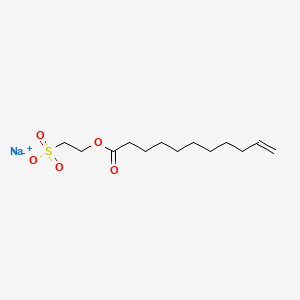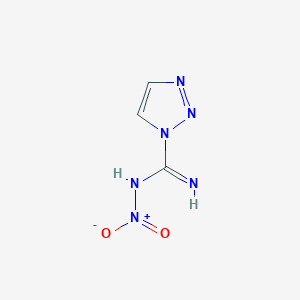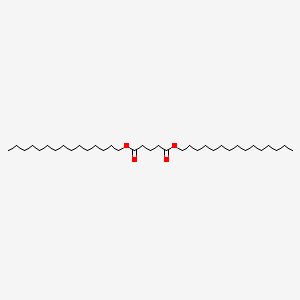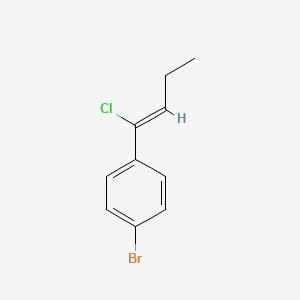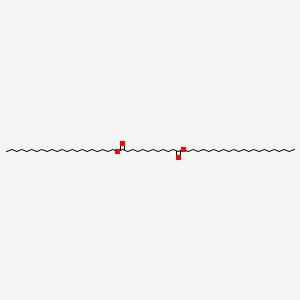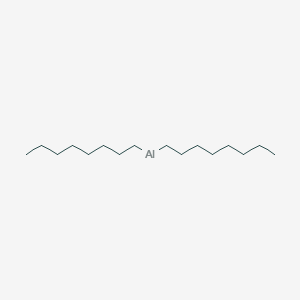
Hydrodioctylaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrodioctylaluminium is an organoaluminium compound with the molecular formula C16H35Al. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by the presence of aluminium bonded to two octyl groups and one hydrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrodioctylaluminium can be synthesized through the reaction of aluminium trichloride with dioctylmagnesium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AlCl3+3C8H17MgCl→Al(C8H17)2H+2MgCl2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors under controlled conditions. The process involves the careful handling of reagents and the use of advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrodioctylaluminium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and octane.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically requires an oxygen-rich environment.
Reduction: Often uses this compound in combination with other reducing agents like lithium aluminium hydride.
Substitution: Involves the use of various electrophiles under controlled temperatures.
Major Products Formed
Oxidation: Aluminium oxide and octane.
Reduction: Corresponding alcohols from ketones.
Substitution: Various substituted organoaluminium compounds.
Wissenschaftliche Forschungsanwendungen
Hydrodioctylaluminium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug synthesis and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of hydrodioctylaluminium involves its ability to donate electrons and form bonds with various substrates. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it a versatile reagent in organic synthesis, enabling the formation of complex molecules through various reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylaluminium: Another organoaluminium compound with similar reactivity but different alkyl groups.
Diisobutylaluminium Hydride: Known for its use in selective reductions.
Trimethylaluminium: Used in the synthesis of various organic compounds.
Uniqueness
Hydrodioctylaluminium is unique due to its specific alkyl groups, which impart distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research.
Eigenschaften
CAS-Nummer |
37167-65-0 |
|---|---|
Molekularformel |
C16H34Al |
Molekulargewicht |
253.42 g/mol |
InChI |
InChI=1S/2C8H17.Al/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3; |
InChI-Schlüssel |
RYFHUGPCQBOJBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Al]CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




